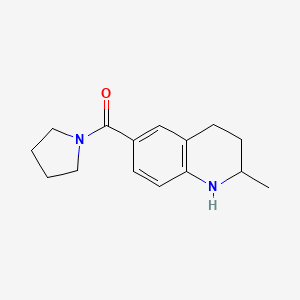
(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of quinoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydroquinoline ring, followed by the introduction of the pyrrolidinyl group. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated compounds.
科学研究应用
Chemistry
In chemistry, (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
In industry, this compound is used in the development of new materials and chemicals. Its unique structure allows for the creation of specialized products with specific properties.
作用机制
The mechanism of action of (2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in biochemical assays, drug development, or other applications.
相似化合物的比较
Similar Compounds
2-Methyltetrahydroquinoline: A methyl-substituted derivative of tetrahydroquinoline, known for its use in medicinal chemistry.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A cysteine-reactive small-molecule fragment used in chemoproteomic studies.
Uniqueness
(2-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)(pyrrolidin-1-yl)methanone stands out due to its combination of the tetrahydroquinoline and pyrrolidinyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for diverse research applications, from synthetic chemistry to drug discovery.
属性
分子式 |
C15H20N2O |
|---|---|
分子量 |
244.33 g/mol |
IUPAC 名称 |
(2-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20N2O/c1-11-4-5-12-10-13(6-7-14(12)16-11)15(18)17-8-2-3-9-17/h6-7,10-11,16H,2-5,8-9H2,1H3 |
InChI 键 |
XLQXYZRNVGQRNO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC2=C(N1)C=CC(=C2)C(=O)N3CCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



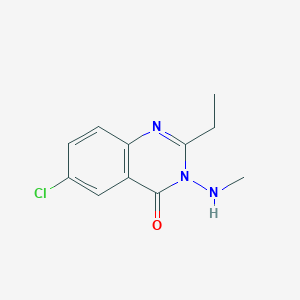


![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)
![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)
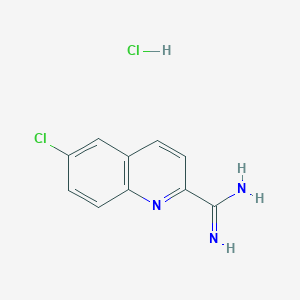
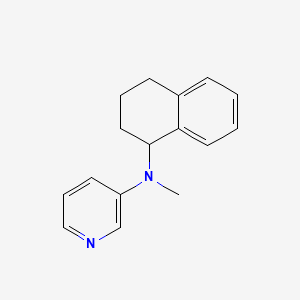

![7-Bromo-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione](/img/structure/B11869408.png)
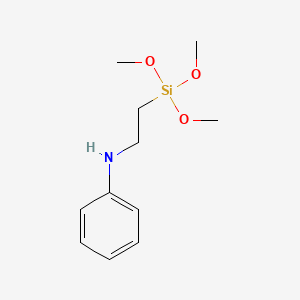


![6-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B11869431.png)
